molecular formula C7H7BrS B020505 3-Bromothioanisole CAS No. 33733-73-2

3-Bromothioanisole

Cat. No.: B020505
CAS No.: 33733-73-2
M. Wt: 203.1 g/mol
InChI Key: NKYFJZAKUPSUSH-UHFFFAOYSA-N
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Description

3-Bromothioanisole is a 3-halothioanisole derivative that is mainly used in the preparation of photoacids. It can be prepared from 3-bromobenzenethiol.

Scientific Research Applications

  • Chemical Synthesis : 3-Bromothioanisole can be used for sequential amination of bromothioanisole to install two different alkylamino groups onto the aromatic ring in one pot, as demonstrated in a study on palladium-catalyzed amination of aryl sulfides with aliphatic amines (Gao, Yorimitsu, & Osuka, 2015).

  • Cancer Research : Various studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, 3-bromopyruvate has been shown to inhibit cell proliferation and induce apoptosis in specific human glioma cell populations (Xu et al., 2016). Moreover, bromothiazole derivatives with amino acids and nitazoxanide core exhibited a concentration-dependent decrease in cell proliferation and viability in a human adenocarcinoma-derived cell line (Vale et al., 2017).

  • Pharmacology and Drug Development : In the realm of drug development, 3-Bromopyruvate has been explored as a novel antifungal agent against the human pathogen Cryptococcus neoformans, with a low minimum inhibitory concentration (MIC), suggesting its potential as an anti-cryptococcal drug (Dyląg et al., 2013).

  • Enzymology : Enzymatic oxidation of p-bromothioanisole with toluene dioxygenase provides diene diol 2 and electrochemical reduction leads to diene diol 3, showing its applications in enzymology (Finn et al., 2004).

  • Cellular Metabolism Studies : 3-Bromopyruvate has been used to study cellular metabolism. For example, it rapidly induces human prostate cancer cell death by affecting cell energy metabolism, GSH pool, and the glyoxalase system (Valenti, Vacca, & de Bari, 2015).

Safety and Hazards

3-Bromothioanisole may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this chemical .

Properties

IUPAC Name

1-bromo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYFJZAKUPSUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187409
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33733-73-2
Record name 3-Bromothioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33733-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromothiophenol (10 g) in acetone (250 mL) was added potassium carbonate (14.6 g) and iodomethane (4.28 mL). The heterogenous mixture was refluxed for 4 hrs., cooled to room temperature, filtered, and concentrated under reduced pressure. Ether (200 mL) was added, and the mixture was filtered again and finally evaporated to dryness to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-bromobenzenethiol (5 g, 26.44 mmol) was added to a solution of sodium methoxide (1.43 g, 26.48 mmol) in 20 ml of anhydrous methanol. The mixture was stirred for 30 min under nitrogen at room temperature and a solution of methyl iodide (4.51 g, 31.77 mmol) in 20 ml anhydrous methanol was then added. The reaction mixture was stirred overnight at room temperature, poured into 2 M aqueous NaOH solution (30 ml) and extracted three times with ether (60 ml×3). The combined organic layer was washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removal of solvent, the product was purified by distillation at 80° C. (0.3 mmHg) and isolated in 86.1% (4.62 g) yield. 1H NMR(CDCl3, 500 MHz) δ ppm: 2.44 (s, 3H, CH3), 7.1-7.4(m, 4H, Ar—H)GC-MS(relative intensity %): 202, 204(1:1, 100, M+), 187, 189(1:1, 11, 3-BrPhS+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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